molecular formula C20H26ClN3O B2829850 N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280997-56-9

N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2829850
CAS No.: 1280997-56-9
M. Wt: 359.9
InChI Key: DASJMYKBNWMKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring two distinct substituents:

  • A prop-2-yn-1-yl (propargyl) group attached to the piperidine nitrogen.
  • A {[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl} side chain.

This structural combination introduces unique steric, electronic, and hydrogen-bonding properties, which may influence pharmacological activity, metabolic stability, and receptor binding.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-2-10-23-11-8-17(9-12-23)20(25)22-14-16-7-13-24(15-16)19-5-3-18(21)4-6-19/h1,3-6,16-17H,7-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASJMYKBNWMKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCC2CCN(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, pyrrolidine, and piperidine derivatives.

    Step 1 Formation of Pyrrolidine Derivative: The 4-chlorobenzaldehyde is reacted with pyrrolidine in the presence of a reducing agent like sodium borohydride to form the 1-(4-chlorophenyl)pyrrolidine.

    Step 2 Alkylation: The pyrrolidine derivative is then alkylated with a suitable alkylating agent, such as propargyl bromide, to introduce the prop-2-yn-1-yl group.

    Step 3 Formation of Piperidine Carboxamide: The alkylated pyrrolidine is reacted with a piperidine-4-carboxylic acid derivative under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) are used.

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaOH (sodium hydroxide).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmission.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interaction with biological receptors. The chlorophenyl group and the pyrrolidine ring are crucial for binding to receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways can vary, but they often involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Biological Activity Structural Notes Evidence ID
Target Compound C₁₉H₂₁ClN₃O Prop-2-yn-1-yl, [1-(4-chlorophenyl)pyrrolidin-3-yl]methyl Not specified Propargyl group introduces alkyne reactivity; pyrrolidine substitution at C3 may enhance conformational flexibility. -
Capivasertib C₂₁H₂₅ClN₆O₂ 4-Chlorophenyl, 1H-pyrrolo[2,3-d]pyrimidin-4-yl Antineoplastic Piperidine-4-carboxamide with a fused pyrrolopyrimidine ring; designed for kinase inhibition (e.g., AKT).
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃ClN₂O 4-Chlorophenyl, pyrrolidine-1-carboxamide Medicinal properties (unspecified) Pyrrolidine adopts an envelope conformation; intermolecular N–H⋯O hydrogen bonds stabilize crystal packing.
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide C₁₉H₂₁F₃N₄O Trifluoromethylpyrimidinyl, 2,4-dimethylphenyl Not specified Fluorinated pyrimidine enhances lipophilicity and metabolic stability.
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide C₂₃H₂₁ClN₄O₂ Benzofuropyrimidinyl, 4-chlorophenethyl Not specified Bulky benzofuropyrimidine group may improve receptor selectivity.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The propargyl group in the target compound contrasts with the pyrrolopyrimidine in Capivasertib . Propargyl’s alkyne moiety may enhance metabolic stability or enable click chemistry derivatization, whereas pyrrolopyrimidine in Capivasertib facilitates kinase inhibition through π-π stacking interactions.
  • The 4-chlorophenyl group is conserved in multiple analogs (e.g., Capivasertib , N-(4-chlorophenyl)pyrrolidine-1-carboxamide ), suggesting its role in hydrophobic interactions or target binding.

Conformational Flexibility :

  • The pyrrolidine ring in the target compound is substituted at the C3 position , whereas N-(4-chlorophenyl)pyrrolidine-1-carboxamide has substitution at the N1 position . This difference may alter hydrogen-bonding capacity and ring puckering (envelope vs. twist-boat conformations).

Impact of Fluorination :

  • Fluorinated analogs (e.g., N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide ) exhibit increased lipophilicity and resistance to oxidative metabolism, which could inform the design of the target compound’s propargyl group for improved pharmacokinetics.

Bulkier Substituents :

  • Compounds like 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide demonstrate that bulky aromatic systems enhance receptor selectivity but may reduce blood-brain barrier penetration—a critical consideration for CNS-targeted derivatives.

Pharmacological Implications

  • The target compound’s propargyl group may offer novel mechanisms, such as covalent binding to cysteine residues.
  • Hydrogen-bonding networks observed in N-(4-chlorophenyl)pyrrolidine-1-carboxamide highlight the importance of intermolecular interactions in crystal engineering and drug formulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.